- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild OxidantOrganic Letters, 2017, 19(21), 5772-5775,
Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

3-Bromo-4-phenylpyridine structure
商品名:3-Bromo-4-phenylpyridine
3-Bromo-4-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine,3-bromo-4-phenyl-
- 3-BROMO-4-PHENYLPYRIDINE
- 3-bromanyl-4-phenyl-pyridine
- 4-Phenyl-3-bromopyridine
- Pyridine,3-bromo-4-phenyl
- 3-Bromo-4-phenylpyridine (ACI)
- AKOS023671717
- J-511946
- SY036468
- DB-015235
- SCHEMBL1203821
- DTXSID70376582
- BL000497
- 88345-89-5
- MFCD04114247
- CS-0156411
- LVNPADQPUYHCOR-UHFFFAOYSA-N
- AS-45740
- 3-Bromo-4-phenylpyridine
-
- MDL: MFCD04114247
- インチ: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H
- InChIKey: LVNPADQPUYHCOR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C2C=CC=CC=2)=CC=NC=1
計算された属性
- せいみつぶんしりょう: 232.98400
- どういたいしつりょう: 232.984
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9A^2
じっけんとくせい
- 密度みつど: 1.426
- ゆうかいてん: 49-50
- ふってん: 293 ºC
- フラッシュポイント: 131 ºC
- 屈折率: 1.606
- PSA: 12.89000
- LogP: 3.51110
3-Bromo-4-phenylpyridine セキュリティ情報
- 危害声明: Irritant
-
危険物標識:
3-Bromo-4-phenylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Bromo-4-phenylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 250mg |
¥548.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1200639-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 95% | 10g |
$1275 | 2024-07-23 | |
Apollo Scientific | OR9978-250mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 250mg |
£25.00 | 2025-02-21 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 50mg |
205.0CNY | 2021-07-14 | |
Alichem | A023023232-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$1696.80 | 2023-08-31 | |
TRC | B750993-10mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM120980-1g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 1g |
$202 | 2023-02-17 | |
Alichem | A023023232-500mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 500mg |
$1019.20 | 2023-08-31 | |
Matrix Scientific | 187928-10g |
3-Bromo-4-phenylpyridine |
88345-89-5 | 10g |
$1296.00 | 2023-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |
3-Bromo-4-phenylpyridine |
88345-89-5 | 97% | 100mg |
¥366.0 | 2022-04-28 |
3-Bromo-4-phenylpyridine 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
リファレンス
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathwayChemical Communications (Cambridge, 2012, 48(96), 11769-11771,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
2.2 Reagents: Water ; rt
2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
2.4 Reagents: Water ; 70 °C
3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Reagents: Water ; rt
1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
1.4 Reagents: Water ; 70 °C
2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
リファレンス
Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines
Organic Letters,
2019,
21(22),
9183-9187
,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
3.2 Reagents: Water ; rt
3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
3.4 Reagents: Water ; 70 °C
4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Water ; -78 °C
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt
3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt
4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt
4.2 Reagents: Water ; rt
4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C
4.4 Reagents: Water ; 70 °C
5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C
リファレンス
A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles
Journal of the American Chemical Society,
2009,
131(36),
12886-12887
,
3-Bromo-4-phenylpyridine Raw materials
- Phenylboronic acid
- 2-Bromocyclopent-2-enone
- 2-Bromo-1-phenyl-2-cyclopenten-1-ol
- 3,4-Dibromopyridine
- 2-Bromo-3-phenyl-2-cyclopenten-1-one
- 3-Bromopyridine
3-Bromo-4-phenylpyridine Preparation Products
3-Bromo-4-phenylpyridine 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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推奨される供給者
Amadis Chemical Company Limited
(CAS:88345-89-5)3-Bromo-4-phenylpyridine

清らかである:99%
はかる:5g
価格 ($):345.0